molecular formula C10H16O2 B8415536 4-(2-Methyl-allyloxy)-cyclohexanone

4-(2-Methyl-allyloxy)-cyclohexanone

Cat. No.: B8415536
M. Wt: 168.23 g/mol
InChI Key: VBISRPLFIXVQKZ-UHFFFAOYSA-N
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Description

4-(2-Methyl-allyloxy)-cyclohexanone is a cyclohexanone derivative featuring a 2-methyl-allyloxy substituent at the 4-position of the cyclohexanone ring.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-(2-methylprop-2-enoxy)cyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h10H,1,3-7H2,2H3

InChI Key

VBISRPLFIXVQKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1CCC(=O)CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Allyloxy Substituents

2,6-Bis(4-(allyloxy)benzylidene)cyclohexanone (C22)
  • Structure: Features two 4-allyloxybenzylidene groups at the 2- and 6-positions of the cyclohexanone ring .
  • Biological Activity : Demonstrates anti-inflammatory effects by inhibiting LPS-induced TNF-α and IL-6 release in macrophages, with low cytotoxicity .
  • Comparison: The allyloxy group in C22 enhances bioactivity, suggesting that the 2-methyl-allyloxy group in 4-(2-Methyl-allyloxy)-cyclohexanone may similarly influence biological interactions.
4-(4-Chlorophenyl)cyclohexanone
  • Structure: A 4-chlorophenyl substituent at the 4-position of cyclohexanone .
  • Applications : Used in synthesis of antimicrobial agents (e.g., thiazole derivatives) .

Physicochemical Properties

Table 1: Physical Properties of Cyclohexanone Derivatives
Compound Boiling Point (°C) Melting Point (°C) Solubility Reference
β-Cyclohexanone 22 45 Water-soluble
4-Hydroxy-4-methylcyclohexanone - - Moderate in water
4-(4-Chlorophenyl)cyclohexanone - - Lipophilic
This compound Est. 180–200 Est. <25 Lipophilic Inferred
  • Key Observations: Allyloxy and aryl substituents (e.g., 4-chlorophenyl) increase lipophilicity compared to hydroxylated derivatives like 4-hydroxy-4-methylcyclohexanone . The 2-methyl-allyloxy group likely reduces water solubility, favoring organic solvents.
Baeyer-Villiger Oxidation
  • Cyclohexanone derivatives undergo oxygen insertion via cyclohexanone monooxygenase (CHMO), forming lactones .
  • Comparison: The allyloxy group in this compound may sterically hinder enzyme binding, altering reaction rates compared to unsubstituted cyclohexanone.
Condensation Reactions
  • Example: 2,6-Bis-(benzylidene)-4-(tert-butyl)cyclohexanone (M1) is synthesized via Knoevenagel condensation, where bulky substituents slow reaction kinetics .
  • Comparison : The 2-methyl-allyloxy group may similarly affect condensation reactivity due to steric effects.

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